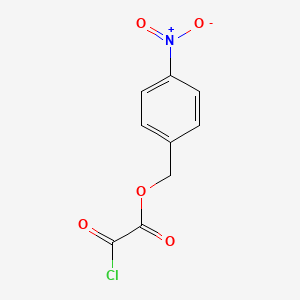
4-Nitrobenzyl 2-chloro-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzyl 2-chloro-2-oxoacetate is a heterocyclic organic compound with the molecular formula C₉H₆ClNO₅ and a molecular weight of 243.60 g/mol . It is also known by its IUPAC name, acetic acid, 2-chloro-2-oxo-, (4-nitrophenyl)methyl ester . This compound is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a chloro-oxoacetate moiety.
Preparation Methods
The synthesis of 4-Nitrobenzyl 2-chloro-2-oxoacetate typically involves the esterification of 4-nitrobenzyl alcohol with chlorooxoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Nitrobenzyl 2-chloro-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitrobenzyl 2-chloro-2-oxoacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl 2-chloro-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of 4-nitrobenzyl alcohol and chlorooxoacetic acid . This hydrolysis reaction is crucial for its function as a prodrug or as a substrate in enzymatic studies.
Comparison with Similar Compounds
Similar compounds to 4-Nitrobenzyl 2-chloro-2-oxoacetate include:
4-Nitrobenzyl oxalyl chloride: This compound has a similar structure but with an oxalyl chloride moiety instead of a chlorooxoacetate group.
4-Nitrobenzyl chlorooxoacetate: This is another closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C9H6ClNO5 |
|---|---|
Molecular Weight |
243.60 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C9H6ClNO5/c10-8(12)9(13)16-5-6-1-3-7(4-2-6)11(14)15/h1-4H,5H2 |
InChI Key |
STDMSPQVWBOVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















